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Compound of Interest

Compound Name: (S)-2-Aminododecanoic acid

Cat. No.: B554684 Get Quote

(S)-2-Aminododecanoic acid, a chiral non-proteinogenic amino acid, has garnered interest

within the scientific community for its potential as a building block in the synthesis of novel

therapeutic agents, particularly antimicrobial peptides. Its efficacy is intrinsically linked to its

structural characteristics, namely its chirality, the length of its alkyl chain, and the presence of a

primary amine. This guide provides a comparative analysis of (S)-2-Aminododecanoic acid's

antimicrobial potential against similar compounds, supported by established principles from

experimental studies.

The antimicrobial activity of amino acid-based compounds is significantly influenced by their

physicochemical properties. Key determinants of efficacy include the length of the hydrophobic

alkyl chain and the nature of the polar head group. An optimal balance between hydrophobicity

and a cationic charge is crucial for potent antimicrobial action against a broad spectrum of

pathogens.

Structure-Activity Relationship: A Comparative
Overview
The efficacy of (S)-2-Aminododecanoic acid can be understood by comparing it to its

enantiomer, and to analogs with varying alkyl chain lengths and different functional groups.

While direct, side-by-side experimental data for all analogs is limited in publicly available

literature, a strong body of research on the structure-activity relationships (SAR) of fatty acids

and amino acid-based surfactants provides a solid foundation for comparison.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b554684?utm_src=pdf-interest
https://www.benchchem.com/product/b554684?utm_src=pdf-body
https://www.benchchem.com/product/b554684?utm_src=pdf-body
https://www.benchchem.com/product/b554684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Influence of Alkyl Chain Length
Research has consistently shown that the length of the alkyl chain is a critical factor in the

antimicrobial activity of fatty acids and their derivatives. For saturated fatty acids, lauric acid

(C12), which has the same carbon chain length as 2-aminododecanoic acid, has been

identified as the most potent against Gram-positive organisms[1]. Generally, optimal

antimicrobial activity for amino acid-based surfactants is observed with alkyl chain lengths of 10

to 14 carbon atoms[2]. Shorter or longer chains tend to exhibit decreased efficacy.

Impact of Chirality
The stereochemistry at the alpha-carbon can influence the biological activity of amino acids

and peptides incorporating them. While specific comparative studies on the antimicrobial

efficacy of the (S) and (R) enantiomers of 2-aminododecanoic acid are not readily available in

the reviewed literature, chirality is known to play a significant role in the interaction of molecules

with biological membranes and enzymes. In the context of antimicrobial peptides, the

incorporation of D-amino acids (the R-enantiomer in this case) can enhance proteolytic stability,

which may lead to prolonged activity. However, the initial interaction with the bacterial

membrane, which is a key step in the antimicrobial action of many of these compounds, can

also be stereospecific.

Role of the Amino Group
The primary amine at the alpha-position of 2-aminododecanoic acid provides a cationic center

at physiological pH. This positive charge is crucial for the initial electrostatic interaction with the

negatively charged components of bacterial cell membranes, such as teichoic acids in Gram-

positive bacteria and lipopolysaccharides in Gram-negative bacteria. Amine derivatives of fatty

acids have demonstrated activity against both Gram-positive and Gram-negative organisms, in

contrast to fatty acids alone which are more effective against Gram-positive bacteria[1].

Quantitative Data on Antimicrobial Activity
The following table summarizes the general principles of the structure-activity relationship for

antimicrobial amino acid derivatives, with representative Minimum Inhibitory Concentration

(MIC) values where available from the literature. It is important to note that these values are

compiled from different studies and may not be directly comparable due to variations in

experimental conditions.
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Compound/An
alog Type

Key Structural
Feature

General
Antimicrobial
Activity Trend

Representative
MIC (µg/mL)

Target
Organisms

(S)-2-

Aminododecanoi

c acid (C12)

12-carbon alkyl

chain, (S)-

chirality

Potent,

particularly

against Gram-

positive bacteria.

Data not

available for

isolated

compound

Gram-positive &

Gram-negative

(R)-2-

Aminododecanoi

c acid (C12)

12-carbon alkyl

chain, (R)-

chirality

Expected to have

similar or

potentially

enhanced activity

due to proteolytic

resistance in

peptides.

Data not

available for

isolated

compound

Gram-positive &

Gram-negative

2-Aminodecanoic

acid (C10)

10-carbon alkyl

chain

Generally potent

activity, within

the optimal

range.

0.5 - 5.0 (for

related

surfactants)[2]

Gram-positive &

Gram-negative

2-

Aminotetradecan

oic acid (C14)

14-carbon alkyl

chain

Generally potent

activity, within

the optimal

range.

0.5 - 5.0 (for

related

surfactants)[2]

Gram-positive &

Gram-negative

12-

Aminododecanoi

c acid

Amine at the

omega position

Active, serves as

a useful

comparator for

positional effects.

Data not

available

Gram-positive &

Gram-negative

Experimental Protocols
The standard method for evaluating the in vitro antimicrobial efficacy of compounds like (S)-2-
Aminododecanoic acid is the broth microdilution assay to determine the Minimum Inhibitory

Concentration (MIC).

Broth Microdilution Assay for MIC Determination
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Objective: To determine the lowest concentration of the test compound that inhibits the visible

growth of a specific microorganism.

Materials:

Test compound ((S)-2-Aminododecanoic acid and analogs)

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Cation-adjusted Mueller-Hinton Broth (MHB)

Sterile 96-well microtiter plates

Spectrophotometer or microplate reader

Sterile culture tubes and pipettes

Procedure:

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-

logarithmic phase in MHB. The culture is then diluted to a standardized concentration (e.g., 5

x 10^5 CFU/mL).

Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared in

a suitable solvent. A series of two-fold dilutions are then made in MHB in the wells of a 96-

well plate.

Inoculation: Each well containing the diluted compound is inoculated with the standardized

bacterial suspension. A positive control (bacteria in broth without the compound) and a

negative control (broth only) are included.

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

Determination of MIC: The MIC is recorded as the lowest concentration of the test compound

at which there is no visible growth of the microorganism. This can be assessed visually or by

measuring the optical density at 600 nm.
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Visualizations
Proposed Mechanism of Action for Cationic
Antimicrobial Lipids
The diagram below illustrates the proposed mechanism by which cationic amphiphiles, such as

(S)-2-Aminododecanoic acid, are thought to exert their antimicrobial effects through

membrane disruption.
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Caption: Proposed mechanism of antimicrobial action for cationic amphiphiles.

Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the experimental workflow for determining the

Minimum Inhibitory Concentration (MIC) of a test compound.
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Caption: Experimental workflow for the broth microdilution MIC assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Efficacy of (S)-2-Aminododecanoic Acid as
an Antimicrobial Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554684#efficacy-of-s-2-aminododecanoic-acid-
compared-to-similar-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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